Oxytocin

Descripción

Propiedades

IUPAC Name |

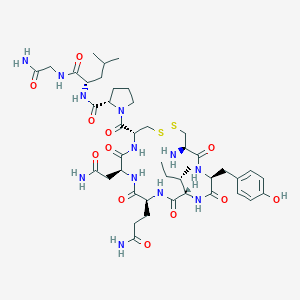

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOPRXBHLZRZKH-DSZYJQQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N12O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048361 | |

| Record name | Oxytocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1007.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, butanol | |

| Record name | Oxytocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

50-56-6 | |

| Record name | Oxytocin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxytocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxytocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxytocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

192-194 ℃ | |

| Record name | Oxytocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Oxytocin Signaling Pathway in Social Bonding: A Technical Guide for Researchers

Abstract

Oxytocin, a nine-amino acid neuropeptide, is a pivotal modulator of complex social behaviors, including the formation and maintenance of social bonds. Its intricate signaling pathway, primarily mediated through the this compound receptor (OXTR), presents a compelling target for therapeutic intervention in neuropsychiatric disorders characterized by social deficits. This technical guide provides an in-depth exploration of the molecular and neurobiological underpinnings of the this compound signaling cascade in the context of social bonding. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details robust experimental methodologies, and offers field-proven insights to facilitate the investigation of this critical pathway. We will delve into the canonical and non-canonical signaling cascades initiated by OXTR activation, the key neural circuits governing this compound-mediated social behaviors, and a comprehensive overview of state-of-the-art techniques to probe this system.

Introduction: The Molecular Architecture of a Social Neuropeptide System

The nonapeptide this compound is synthesized predominantly in the magnocellular neurons of the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus.[1] From these hypothalamic nuclei, this compound is released into the peripheral circulation via the posterior pituitary gland, where it enacts its classic hormonal functions in parturition and lactation.[2] However, of paramount interest to neuroscientists are the intracerebral projections of oxytocinergic neurons to a wide array of brain regions implicated in social cognition and behavior.[3] These regions include the amygdala, prefrontal cortex, nucleus accumbens, and hippocampus, forming a complex neural network that governs social recognition, trust, empathy, and attachment.[3]

The biological effects of this compound are mediated through its specific receptor, the this compound receptor (OXTR). The OXTR is a class I G-protein coupled receptor (GPCR) belonging to the rhodopsin-type family.[2][4] Its activation by this compound initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability, synaptic plasticity, and gene expression, thereby shaping social behavior.[1]

The this compound Receptor Signaling Cascade: A Multi-faceted Transduction System

The binding of this compound to the OXTR triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. The OXTR primarily couples to Gαq/11 proteins, initiating the canonical phospholipase C (PLC) signaling pathway.[5][6]

The Canonical Gαq/11-PLC Pathway

Upon activation, Gαq/11 stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

IP3-mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] This transient increase in cytosolic Ca2+ is a critical signaling event that activates a plethora of downstream effectors, including calcium/calmodulin-dependent protein kinases (CaMKs).[8]

-

DAG-mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC).[8] PKC, in turn, phosphorylates a wide range of substrate proteins, influencing cellular processes such as neurotransmitter release and gene expression.

Figure 1: The canonical Gαq/11-PLC signaling pathway activated by this compound.

Non-Canonical Signaling Pathways

Increasing evidence suggests that OXTR signaling is not limited to the Gαq/11 pathway. The receptor can also couple to other G proteins, such as Gαi, and activate alternative signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[8] This diversity in signaling allows for cell-type-specific and context-dependent responses to this compound.

Neural Circuits Underlying this compound-Mediated Social Bonding

This compound exerts its pro-social effects by modulating the activity of specific neural circuits. Key brain regions with high densities of OXTRs are central to this regulation.

-

Amygdala: this compound acts on the amygdala, particularly the central nucleus, to reduce fear and anxiety, thereby facilitating social approach behavior.[9] It modulates the activity of inhibitory interneurons, leading to a dampening of amygdala output to brainstem regions that mediate fear responses.[9]

-

Nucleus Accumbens (NAc): The NAc is a critical hub in the brain's reward circuitry. This compound signaling in the NAc is thought to enhance the rewarding value of social stimuli, promoting the formation of social preferences and pair bonds.[10]

-

Prefrontal Cortex (PFC): The PFC is involved in higher-order cognitive functions, including social decision-making and empathy. This compound modulates neuronal activity in the PFC, potentially by enhancing the signal-to-noise ratio of social information processing.[1]

-

Hippocampus: this compound has been shown to modulate synaptic plasticity in the hippocampus, a brain region crucial for learning and memory, including social memory.[11]

Figure 2: Key neural circuits modulated by this compound in social bonding.

Experimental Methodologies for Interrogating the this compound Signaling Pathway

A multi-faceted experimental approach is essential to comprehensively understand the role of this compound signaling in social bonding. This section details key in vitro and in vivo techniques.

In Vitro Assays

This assay is used to determine the binding affinity (Kd) and density (Bmax) of ligands to the OXTR.[12]

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human OXTR (e.g., CHO or HEK293 cells).[13]

-

Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the unlabeled test compound, a fixed concentration of a radiolabeled ligand (e.g., [3H]this compound) near its Kd, and the cell membranes.[13] Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled this compound).[13]

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[13]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.[13]

-

Washing: Wash the filters multiple times with ice-cold wash buffer.[13]

-

Detection: Dry the filter plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.[13]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value of the test compound using the Cheng-Prusoff equation.

| Compound | Receptor | Ki (nM) | Species |

| Atosiban | This compound | - | Human, Rat |

| L-368,899 | This compound | 8.9 - 26 | Human, Rat |

| L-371,257 | This compound | 19 | Human |

| Barusiban | This compound | 0.8 | Human |

| Retosiban | This compound | 0.65 | Human |

| Table 1: Binding affinities of common this compound receptor antagonists. Data serves as a reference for expected potencies.[14] |

This functional assay measures the activation of the OXTR by quantifying the expression of a reporter gene (luciferase) under the control of a response element that is activated by the downstream signaling cascade (e.g., NFAT response element for the Gαq/11 pathway).[2][15]

Protocol: NFAT-Luciferase Reporter Assay

-

Cell Seeding: Seed reporter cells stably expressing the human OXTR and a luciferase gene under the control of an NFAT response element into a 96-well plate.[13]

-

Compound Addition: Prepare serial dilutions of the test compound (agonist or antagonist). For antagonist testing, co-incubate with a known concentration of this compound.

-

Incubation: Incubate the plate for 3-6 hours at 37°C in a CO2 incubator.[13]

-

Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence signal using a luminometer.[13]

-

Data Analysis: Quantify the change in luciferase activity relative to control wells to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo and Ex Vivo Techniques

IHC allows for the anatomical localization of OXTR-expressing neurons in specific brain regions.[16]

Protocol: Free-Floating Immunohistochemistry for OXTR

-

Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain. Section the brain into 40µm sections using a cryostat or vibratome.[17]

-

Antigen Retrieval: If necessary, perform antigen retrieval using a citrate buffer.[5]

-

Blocking: Incubate sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[17]

-

Primary Antibody Incubation: Incubate sections with a validated primary antibody against OXTR overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.[17]

-

Mounting and Imaging: Mount the sections on slides and visualize using a fluorescence or confocal microscope.

This technique allows for the real-time measurement of extracellular this compound concentrations in specific brain regions of freely moving animals.[18]

Protocol: In Vivo Microdialysis for this compound Measurement

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[8]

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[8]

-

Analysis: Measure this compound concentrations in the dialysate using a sensitive analytical method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[18]

These powerful techniques allow for the precise temporal and spatial control of this compound neuron activity to establish causal links between neural circuit function and social behavior.[19][20]

Workflow: Optogenetic/Chemogenetic Manipulation of this compound Neurons

-

Vector Delivery: Inject a viral vector expressing an opsin (e.g., Channelrhodopsin for activation, Halorhodopsin for inhibition) or a Designer Receptor Exclusively Activated by a Designer Drug (DREADD) into the PVN or SON of a transgenic animal expressing Cre recombinase under the control of the this compound promoter (Oxt-Cre).[19][21]

-

Fiber/Cannula Implantation: For optogenetics, implant an optic fiber above the injection site. For chemogenetics, no implant is necessary for systemic drug administration.

-

Activation/Inhibition:

-

Optogenetics: Deliver light of the appropriate wavelength through the optic fiber to activate or inhibit the targeted neurons.[19]

-

Chemogenetics: Administer the designer drug (e.g., clozapine-N-oxide, CNO) systemically or via local microinjection to activate or inhibit the DREADD-expressing neurons.[22]

-

-

Behavioral Assessment: Concurrently assess changes in social behavior using standardized paradigms such as the social preference test or the resident-intruder test.

Figure 3: An integrated experimental workflow for studying the this compound signaling pathway.

Assessing Social Bonding in Animal Models

Quantifying social bonding behavior is crucial for correlating molecular and circuit-level changes with functional outcomes.

-

Social Preference Test: This test assesses an animal's preference to spend time with a novel conspecific versus a novel object. An increased time spent with the conspecific is indicative of sociability.

-

Partner Preference Test: This paradigm is the gold standard for assessing pair bonding in monogamous species like prairie voles. After a period of cohabitation with a partner, the test animal is given a choice between its partner and a novel conspecific. A significant preference for the partner indicates the formation of a pair bond.[23]

-

Maternal Behavior Assessment: This involves observing and quantifying behaviors such as pup retrieval, licking/grooming, and nursing to assess the quality of maternal care.

Conclusion and Future Directions

The this compound signaling pathway is a complex and highly regulated system that plays a fundamental role in shaping social bonds. A thorough understanding of its molecular mechanisms and the neural circuits it modulates is essential for the development of novel therapeutic strategies for social deficits in disorders such as autism spectrum disorder and schizophrenia. The experimental approaches outlined in this guide provide a robust framework for researchers to dissect this intricate pathway.

Future research should focus on elucidating the context-dependent nature of this compound signaling, the interplay between this compound and other neuromodulatory systems (e.g., dopamine, serotonin), and the long-term effects of modulating the this compound system on brain development and plasticity. The continued development and application of advanced techniques, such as in vivo calcium imaging and single-cell transcriptomics, will undoubtedly provide unprecedented insights into the role of this "social neuropeptide" in health and disease.

References

- Hazan, R., & Zilkha, N. (2020). Wireless Optogenetic Stimulation of this compound Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors. Cell Reports, 31(11), 107765.

- Grinevich, V., & Neumann, I. D. (2021). Brain this compound: from concepts to practice. Nature Reviews Neuroscience, 22(12), 787-802.

- Jurek, B., & Neumann, I. D. (2018). The this compound Receptor: From Intracellular Signaling to Behavior. Physiological Reviews, 98(3), 1805–1908.

- Ross, H. E., & Young, L. J. (2009). This compound and the neural mechanisms regulating social cognition and affiliative behavior. Frontiers in Neuroendocrinology, 30(4), 534-547.

- Gimpl, G., & Fahrenholz, F. (2001). The this compound receptor system: structure, function, and regulation. Physiological Reviews, 81(2), 629-683.

- Protocol Online. (2018). Microdialysis protocol.

- Froemke, R. C., & Young, L. J. (2021). This compound, Neural Plasticity, and Social Behavior. Annual Review of Neuroscience, 44, 359-381.

- Boccia, M. L., Goursaud, A. P., Bachevalier, J., & Choleris, E. (2013). Immunohistochemical localization of this compound receptors in human brain. Neuroscience, 253, 125-136.

- INDIGO Biosciences. (n.d.). INDIGO Biosciences Releases Cell-Based Luciferase Reporter Assay for the Human this compound Receptor.

- Oettl, L. L., et al. (2016). This compound enhances social recognition by modulating cortical inhibition.

- Zucconi, K. (2020, November 9).

- Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.

- Carter, C. S. (2014). This compound pathways and the evolution of human behavior. Annual Review of Psychology, 65, 17-39.

- Mitre, M., et al. (2016). This compound modulates social approach and avoidance in the medial prefrontal cortex of juvenile rats. Psychoneuroendocrinology, 74, 233-242.

- Emory University. (n.d.). Luciferase Assay protocol.

- Tasan, R. O., et al. (2016). The role of the amygdala in social fear and anxiety. Neuropsychopharmacology, 41(1), 121-133.

- INDIGO Biosciences. (n.d.). Human OXTR Reporter Assay System (OXTR).

- Baracz, S. J., & Cornish, J. L. (2013). The role of the central nucleus of the amygdala in the rewarding properties of psychostimulants. Frontiers in Behavioral Neuroscience, 7, 103.

- Williams, J. R., et al. (1994). Central administration of an this compound antagonist prevents partner preference formation in female prairie voles. Physiology & Behavior, 55(6), 1133-1136.

- Boccia, M. L., et al. (2024, August 10). Immunohistochemical Localization of this compound Receptors in Human Brain.

- Lukas, M., & Neumann, I. D. (2012). The neuropeptide this compound facilitates pro-social behavior and prevents social avoidance in rats and mice. Neuropsychopharmacology, 37(13), 2876-2885.

- Berridge, M. J. (2016). The inositol trisphosphate/calcium signaling pathway: a short history. Current Biology, 26(15), R701-R704.

- Caldwell, H. K. (2012). This compound and vasopressin: powerful regulators of social behavior. Neuroscientist, 18(2), 173-186.

- Bakos, J., et al. (2018). Molecular Mechanisms of this compound Signaling at the Synaptic Connection. International Journal of Molecular Sciences, 19(7), 1933.

- Kelly, A. M., & Goodson, J. L. (2014). Social creatures: Model animal systems for studying the neuroendocrine mechanisms of social behaviour. Hormones and Behavior, 66(3), 488-497.

- Walum, H., & Young, L. J. (2018). The neurobiology of pair bonding. Nature Reviews Neuroscience, 19(11), 643-654.

- Addgene. (n.d.). Viral Vectors 101: Chemogenetics.

- Engelmann, M., et al. (1998). Intraamygdaloid this compound increases time spent on social interaction in valproate-induced autism animal model. International Journal of Molecular Sciences, 24(13), 5432.

- Song, Z., et al. (2012). Simultaneous this compound and arg-vasopressin measurements in microdialysates using capillary liquid chromatography-mass spectrometry.

- Kerekes, N., et al. (2021). This compound immunohistochemistry of the cerebral cortex.

- Campbell, E. J., & Marchant, N. J. (2018). The use of chemogenetics in behavioural neuroscience: receptor variants, targeting approaches and caveats. British Journal of Pharmacology, 175(11), 1935-1946.

- Farine, D. R. (2017). Analysing animal social network dynamics: the potential of stochastic actor-oriented models. Journal of Animal Ecology, 86(5), 987-999.

- Zhu, H., & Roth, B. L. (2014). Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action. Progress in Neurobiology, 121, 1-17.

- Walt, A., et al. (2018). Crystal structure of the human this compound receptor. Nature Structural & Molecular Biology, 25(1), 50-56.

- Stachniak, T. J., et al. (2014). Pathway-Specific Chemogenetic Manipulation by Applying Ligand to Axonally Expressed DREADDs. In Chemogenetics (pp. 103-116). Humana Press, New York, NY.

- Hosey, G., & Melfi, V. (2014). Measuring the Strength of Human–Animal Bonds in Zoos. Anthrozoös, 27(3), 303-314.

- Chen, X., et al. (2022). Lighting up this compound Neurons to Nurture the Brain. Neuroscience Bulletin, 38(12), 1545-1547.

- Yizhar, O., et al. (2011). Optogenetic Manipulation of Neuronal Activity to Modulate Behavior in Freely Moving Mice. JoVE (Journal of Visualized Experiments), (53), e2936.

- Anikeeva, P., et al. (2012). Optogenetic Manipulation of Neuronal Activity to Modulate Behavior in Freely Moving Mice.

Sources

- 1. Predicting this compound binding dynamics in receptor genetic variants through computational modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Pharmacologic characterization of the this compound receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parameters for the Analysis of Social Bonds in Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. Molecular Mechanisms of this compound Signaling at the Synaptic Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Enriched Environment Exposure Enhances Social Interactions and this compound Responsiveness in Male Long-Evans Rats [frontiersin.org]

- 8. goums.ac.ir [goums.ac.ir]

- 9. The role of this compound in shaping complex social behaviours: possible interactions with other neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound enhances neurogenesis and synaptic plasticity to attenuate age-related cognitive decline in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, Neural Plasticity, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Immunohistochemical localization of this compound receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Immunohistochemistry (IHC) protocol [hellobio.com]

- 18. Simultaneous this compound and arg-vasopressin measurements in microdialysates using capillary liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Wireless Optogenetic Stimulation of this compound Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. blog.addgene.org [blog.addgene.org]

- 21. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The use of chemogenetics in behavioural neuroscience: receptor variants, targeting approaches and caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ETD | Quantifying animal social behavior during pair bond formation | ID: dj52w5986 | Emory Theses and Dissertations [etd.library.emory.edu]

The Role of Oxytocin in Neurodevelopmental Disorders: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxytocin, a neuropeptide traditionally recognized for its role in parturition and lactation, has emerged as a critical modulator of social cognition and behavior. Dysregulation of the this compound system is increasingly implicated in the pathophysiology of several neurodevelopmental disorders (NDDs), including Autism Spectrum Disorder (ASD), Prader-Willi Syndrome (PWS), and Fragile X Syndrome (FXS). This technical guide provides a comprehensive overview of the current understanding of this compound's role in NDDs, focusing on its neurobiological mechanisms, the genetic and epigenetic factors influencing its signaling, and the challenges and opportunities in the development of this compound-based therapeutics. We delve into the intricacies of preclinical and clinical research, offering insights into experimental design, outcome measures, and the critical need for robust and reproducible methodologies. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals navigating the complex landscape of the this compound system in the context of neurodevelopmental disorders.

The this compound System: A Neurobiological Overview

This compound is a nine-amino acid peptide primarily synthesized in the magnocellular and parvocellular neurons of the hypothalamus, specifically in the supraoptic (SON) and paraventricular nuclei (PVN).[1][2][3] From the hypothalamus, this compound is released into the bloodstream via the posterior pituitary gland, acting as a hormone, and also centrally within the brain, where it functions as a neuromodulator.[3] The central this compound system is characterized by a network of projections from the PVN to various brain regions crucial for social behavior, including the amygdala, nucleus accumbens, and prefrontal cortex.

The biological effects of this compound are mediated by the this compound receptor (OXTR), a G-protein coupled receptor. The distribution of OXTR in the brain is a key determinant of this compound's influence on neural circuits.[1] Studies have shown that OXTR expression patterns in the brain are dynamic across development, with a peak during early childhood, suggesting a critical role in the wiring of the social brain.[1]

This compound Signaling Pathway

The binding of this compound to its receptor initiates a cascade of intracellular signaling events that modulate neuronal activity. Understanding this pathway is fundamental for the development of targeted therapeutics.

Caption: this compound signaling cascade upon binding to its receptor.

This compound in Autism Spectrum Disorder (ASD)

ASD is a complex neurodevelopmental disorder characterized by deficits in social communication and interaction, and the presence of restricted, repetitive behaviors.[4] A compelling body of research suggests a link between this compound dysregulation and the pathophysiology of ASD.

Evidence of this compound Dysregulation in ASD

Multiple studies have reported lower peripheral this compound levels in individuals with ASD, particularly in children, compared to their neurotypical peers.[5][6][7] A meta-analysis of 31 studies confirmed that children with ASD have significantly lower blood this compound levels.[5][6] This finding has led to the hypothesis that an this compound deficiency may contribute to the development or expression of ASD symptoms.[7] Interestingly, some research suggests that this compound levels might normalize in adulthood, which could correlate with the observed improvement in some autistic symptoms with age.[5][7]

Genetic and Epigenetic Factors

The this compound receptor gene (OXTR) has been a major focus of genetic research in ASD.[8] Several single nucleotide polymorphisms (SNPs) within the OXTR gene have been associated with an increased risk for ASD and with the severity of social deficits.[9][10][11] Epigenetic modifications, such as DNA methylation of the OXTR gene, have also been implicated in ASD.[8][12] Hypermethylation of the OXTR gene, which can lead to reduced gene expression, has been observed in individuals with ASD and may correlate with clinical outcomes.[8]

Clinical Trials of Intranasal this compound in ASD: A Mixed Landscape

The potential of intranasal this compound as a therapeutic for the core social symptoms of ASD has been extensively investigated, with mixed and often conflicting results.[6][13]

-

Early Promise: Initial smaller studies suggested that intranasal this compound could enhance social cognition, such as improving performance on theory of mind tests and increasing eye contact.[6][14] Some research also indicated that this compound might reduce repetitive behaviors.[4]

-

Challenges and Inconclusive Large-Scale Trials: However, larger, more definitive clinical trials have failed to demonstrate a significant overall benefit of intranasal this compound compared to placebo for improving social functioning in children and adolescents with ASD.[15][16] One of the largest trials to date, the SOARS-B study, found no significant improvements in social or cognitive functioning after 24 weeks of treatment.[16]

Table 1: Summary of Key Clinical Trials of Intranasal this compound in ASD

| Study/Trial | Participants | Dosage | Duration | Key Findings | Citation(s) |

| Gordon et al. (fMRI study) | 17 children with ASD | Single dose | N/A | Increased brain activity in social processing regions. | [14] |

| Sikich et al. (SOARS-B) | 290 children and adolescents with ASD (3-17 years) | Up to 48 IU daily | 24 weeks | No significant improvement in social or cognitive functioning compared to placebo. | [16] |

| Anagnostou et al. | 250 autistic children | Not specified | Not specified | No more effective than placebo at increasing social behaviors. | [15] |

| A randomized clinical trial | 87 children with ASD (3-12 years) | 32 IU per day | 12 weeks | No overall effect on social responsiveness, but some indication of a treatment effect in younger children (3-5 years). | [17] |

The reasons for these discrepant findings are likely multifactorial and highlight the complexity of targeting the this compound system. Factors such as patient heterogeneity, appropriate dosing, duration of treatment, and the choice of outcome measures are all critical considerations for future research.[18]

This compound in Other Neurodevelopmental Disorders

The role of this compound extends beyond ASD to other NDDs characterized by social deficits.

Prader-Willi Syndrome (PWS)

PWS is a genetic disorder characterized by hyperphagia, intellectual disability, and behavioral problems, including social difficulties.[19][20] Research has shown a significant reduction in the number of this compound-producing neurons in individuals with PWS.[20][21] This has provided a strong rationale for investigating this compound as a therapeutic target.

Clinical trials of intranasal this compound in PWS have shown more consistently positive results compared to those in ASD. Studies have reported that this compound treatment can improve social behavior, reduce hyperphagia, and decrease repetitive and disruptive behaviors in individuals with PWS.[19][20][21][22] Notably, early administration of this compound to infants with PWS has shown promise in improving feeding and social skills.[21][23]

Fragile X Syndrome (FXS)

FXS is the most common inherited cause of intellectual disability and a leading monogenic cause of ASD.[24] Individuals with FXS often exhibit social anxiety and gaze avoidance.[24] Preclinical studies in Fmr1-knockout mice, an animal model of FXS, have shown that early-life this compound treatment can rescue deficits in social behavior and synaptic plasticity.[25]

A small clinical trial in males with FXS found that intranasal this compound administration improved eye gaze and reduced salivary cortisol levels, suggesting a reduction in social anxiety.[24] These findings, though preliminary, suggest that this compound may be a valuable therapeutic avenue for addressing the social deficits in FXS.[26]

Methodological Considerations for this compound Research

Robust and reproducible research is paramount in advancing our understanding of the this compound system and its therapeutic potential. This requires careful consideration of experimental design and methodology.

Measurement of Endogenous this compound

Measuring endogenous this compound levels presents significant challenges due to its low concentrations, short half-life, and the potential for cross-reactivity with other peptides.[27][28]

Table 2: Comparison of this compound Measurement Techniques

| Sample Type | Advantages | Disadvantages | Common Assays |

| Plasma/Serum | Well-established methods, reflects peripheral levels.[28] | Invasive, potential for contamination from platelets. | Radioimmunoassay (RIA), Enzyme Immunoassay (EIA), Liquid Chromatography-Mass Spectrometry (LC-MS).[27] |

| Saliva | Non-invasive, easy to collect, suitable for repeated measures.[29] | Lower concentrations, potential for contamination, inconsistent findings.[28][30] | RIA, EIA.[29] |

| Cerebrospinal Fluid (CSF) | Directly reflects central nervous system levels. | Highly invasive, not feasible for large-scale or longitudinal studies. | RIA, EIA, LC-MS. |

| Urine | Non-invasive. | Reflects accumulated output, not real-time levels. | RIA, EIA. |

Decision Tree for Measuring Human this compound Concentrations:

Caption: A decision-making workflow for measuring endogenous this compound.

Preclinical Research: The Role of Animal Models

Animal models are indispensable for dissecting the neurobiological mechanisms of the this compound system and for the initial screening of potential therapeutics.[31][32]

-

Genetically Modified Models: Mice with targeted deletions of the Oxt or Oxtr genes exhibit deficits in social recognition and other social behaviors, providing strong evidence for the role of this system in social cognition.

-

Models of NDDs: Animal models that recapitulate the genetic or behavioral features of specific NDDs, such as Fmr1-knockout mice for FXS and various genetic models of ASD, are crucial for studying the role of this compound in these disorders and for testing the efficacy of this compound-based interventions.[31][32][33][34]

Experimental Workflow for Preclinical this compound Studies:

Caption: A typical experimental workflow for preclinical studies of this compound.

Clinical Trial Design for this compound-Based Therapeutics

The mixed results from clinical trials of intranasal this compound underscore the need for more sophisticated and robust trial designs.

Key Considerations for Clinical Trials:

-

Patient Stratification: Given the heterogeneity of NDDs, future trials may benefit from stratifying participants based on biomarkers, such as baseline this compound levels or OXTR genotype, to identify subgroups who are more likely to respond to treatment.[32]

-

Dosing and Administration: Optimizing the dose and frequency of this compound administration is crucial. Chronic dosing may be necessary to induce lasting changes in neural circuits.[35][36]

-

Outcome Measures: The selection of sensitive and ecologically valid outcome measures is critical for detecting treatment effects. This may include a combination of clinician-rated scales, caregiver reports, and objective behavioral and neurophysiological measures.

-

Combination Therapies: Exploring the synergistic effects of this compound combined with behavioral interventions may be a promising therapeutic strategy.[13][18]

Future Directions and Conclusion

The this compound system remains a highly promising target for the development of novel therapeutics for the core social deficits in a range of neurodevelopmental disorders. While the path to translating this promise into clinical reality has been challenging, particularly for ASD, the field is continually evolving.

Future research should focus on:

-

Personalized Medicine Approaches: Tailoring treatments to individuals based on their unique biological and genetic profiles.

-

Novel Drug Delivery Systems: Developing methods to enhance the delivery of this compound to the brain.

-

Exploring this compound Analogues: Investigating novel compounds that target the this compound receptor with improved pharmacokinetic and pharmacodynamic properties.

-

Longitudinal Studies: Conducting long-term studies to assess the safety and efficacy of chronic this compound administration, particularly in early development.

References

- Researchers report new findings about this compound and ASD. (n.d.). [Source not available].

- Tabak, B. A., et al. (2022). Advances in human this compound measurement: challenges and proposed solutions. Translational Psychiatry, 12(1), 343.

- The Connection Between this compound and Autism. (2025, March 30). [Source not available].

- Longer Use of Intranasal this compound Helped Boys With PWS. (2021, January 14). Prader-Willi Syndrome News.

- This compound's Link To Autism. (n.d.). Grateful Care ABA.

- This compound's Link To Autism. (2025, February 28). Mastermind Behavior Services.

- This compound vs. placebo for the treatment of hyperphagia in Prader-Willi syndrome. (n.d.). [Source not available].

- Gordon, I., et al. (2013). This compound enhances brain function in children with autism. Proceedings of the National Academy of Sciences, 110(52), 20953-20958.

- This compound Treatment May Improve Infant Feeding and Social Skills in Prader-Willi Syndrome. (2017, February 1). [Source not available].

- Freeman, S. M., et al. (2022). This compound receptor expression patterns in the human brain across development. Nature Communications, 13(1), 1694.

- Le, L., et al. (2018). Intranasal this compound, social cognition and neurodevelopmental disorders: A meta-analysis. Neuroscience & Biobehavioral Reviews, 90, 359-370.

- Eapen, V., et al. (2022). The effect of this compound nasal spray on social interaction in young children with autism: a randomized clinical trial. Molecular Psychiatry, 27(10), 4082-4090.

- Hall, S. S., et al. (2012). Effects of intranasal this compound on social anxiety in males with fragile X syndrome. Psychoneuroendocrinology, 37(4), 509-518.

- Tabak, B. A., et al. (2022). Advances in human this compound measurement: challenges and proposed solutions. Translational Psychiatry, 12(1), 343.

- Swaab, D. F. (2024). Is this compound a Contributor to Behavioral and Metabolic Features in Prader–Willi Syndrome?. International Journal of Molecular Sciences, 25(16), 8758.

- The Search for an Effective Therapy to Treat Fragile X Syndrome: Dream or Reality?. (n.d.). Frontiers.

- Siu, M. T., et al. (2021). DNA Methylation of the this compound Receptor Across Neurodevelopmental Disorders. Journal of Autism and Developmental Disorders, 51(10), 3610-3623.

- Is this compound for PWS Beneficial? An Overview of Research. (2019, February 27). Foundation for Prader-Willi Research.

- Intranasal this compound ineffective for autism in large trial. (2021, October 13). The Transmitter.

- This compound drives development of neural connections in adult-born neurons, study finds. (2022, December 9). [Source not available].

- Intranasal this compound and Social Functioning in Autism Spectrum Disorder. (n.d.). [Source not available].

- Study on the Effects of Intranasal this compound on Social and Repetitive Behaviors in Youth with Autism Spectrum Disorder. (2025, December 12). ClinicalTrials.eu.

- This compound drives development of neural connections in adult-born neurons. (2022, December 9). Baylor College of Medicine.

- Intranasal this compound for the Treatment of Autism Spectrum Disorders. (2020, February 12). CenterWatch.

- Molecular Mechanisms of this compound Signaling at the Synaptic Connection. (n.d.). PubMed Central.

- This compound Drives Development of Neural Connections in Adult-Born Neurons. (2022, December 8). Neuroscience News.

- Hammock, E. A. D. (2017). This compound Receptor Polymorphisms are Differentially Associated with Social Abilities across Neurodevelopmental Disorders. Scientific Reports, 7(1), 1-11.

- The this compound system in drug discovery for autism: Animal models and novel therapeutic strategies. (n.d.). PubMed Central.

- Harony-Nicolas, H., et al. (2017). This compound and Animal Models for Autism Spectrum Disorder. Current Topics in Behavioral Neurosciences, 35, 257-281.

- Early-life this compound Rescues Hippocampal Synaptic Plasticity and Episodic Memory in a Mouse Model of Fragile X Syndrome. (2024, December 21). bioRxiv.

- Involvement of this compound receptor deficiency in psychiatric disorders and behavioral abnormalities. (n.d.). Frontiers.

- Wagner, S., & Harony-Nicolas, H. (n.d.). This compound and Animal Models for Autism Spectrum Disorder. [Source not available].

- Roles of the this compound Receptor (OXTR) in Human Diseases. (n.d.). MDPI.

- This compound and vasopressin systems in genetic syndromes and neurodevelopmental disorders. (n.d.). PubMed Central.

- This compound and the Social Brain. (n.d.). PubMed Central.

- Research Review: Social motivation and this compound in autism – implications for joint attention development and intervention. (n.d.). PubMed Central.

- Decision tree for measuring human this compound concentrations. This figure.... (n.d.). ResearchGate.

- The Emergence of this compound Assays. (2019, April 1). myadlm.org.

- "Trust" hormone this compound found at heart of rare genetic disorder. (2012, June 22). Salk Institute.

- Rigor and Reproducibility: A Breakthrough for Salivary this compound Testing. (n.d.). Salimetrics.

- This compound and Animal Models for Autism Spectrum Disorder. (n.d.). ResearchGate.

- This compound in Animal Models of Autism Spectrum Disorder. (n.d.). ResearchGate.

- Lerer, E., et al. (2008). Association between the this compound receptor (OXTR) gene and autism: relationship to Vineland Adaptive Behavior Scales and cognition. Molecular Psychiatry, 13(10), 980-988.

- This compound in neurodevelopmental disorders: Autism spectrum disorder and Prader-Willi syndrome. (2025, October 13). ResearchGate.

- Ebert, A., & Brüne, M. (2017). This compound and Social Cognition. Current Topics in Behavioral Neurosciences, 35, 3-23.

- Macdonald, K., & Feifel, D. (2013). Helping this compound deliver: considerations in the development of this compound-based therapeutics for brain disorders. Frontiers in Neuroscience, 7, 35.

- This compound in neurodevelopmental disorders: Autism spectrum disorder and Prader-Willi syndrome. (2024, October 23). PubMed Central.

- Cognition and behavior: this compound improves sensitivity to social cues. (n.d.). The Transmitter.

- The Role of this compound in Autism Spectrum Disorder: Current Evidence and Therapeutic Implications. (2024, December 30). ResearchGate.

- Macdonald, K., & Feifel, D. (2013). Helping this compound deliver: considerations in the development of this compound-based therapeutics for brain disorders. Frontiers in Neuroscience, 7, 35.

Sources

- 1. This compound receptor expression patterns in the human brain across development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and vasopressin systems in genetic syndromes and neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and the Social Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intranasal this compound for the Treatment of Autism Spectrum Disorders | Clinical Research Trial Listing [centerwatch.com]

- 5. autism.org [autism.org]

- 6. The Connection Between this compound and Autism | Advanced Autism Services [advancedautism.com]

- 7. This compound's Link To Autism | Grateful Care ABA [gratefulcareaba.com]

- 8. Frontiers | Involvement of this compound receptor deficiency in psychiatric disorders and behavioral abnormalities [frontiersin.org]

- 9. This compound Receptor Polymorphisms are Differentially Associated with Social Abilities across Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Association between the this compound receptor (OXTR) gene and autism: relationship to Vineland Adaptive Behavior Scales and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Methylation of the this compound Receptor Across Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound's Link To Autism [mastermindbehavior.com]

- 14. pnas.org [pnas.org]

- 15. Intranasal this compound ineffective for autism in large trial | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 16. Intranasal this compound and Social Functioning in Autism Spectrum Disorder - MGH Psychiatry News [mghpsychnews.org]

- 17. The effect of this compound nasal spray on social interaction in young children with autism: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fpwr.org [fpwr.org]

- 20. mdpi.com [mdpi.com]

- 21. publications.aap.org [publications.aap.org]

- 22. praderwillinews.com [praderwillinews.com]

- 23. fpwr.org [fpwr.org]

- 24. Effects of intranasal this compound on social anxiety in males with fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. Frontiers | The Search for an Effective Therapy to Treat Fragile X Syndrome: Dream or Reality? [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. Advances in human this compound measurement: challenges and proposed solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. salimetrics.com [salimetrics.com]

- 30. researchgate.net [researchgate.net]

- 31. The this compound system in drug discovery for autism: Animal models and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. This compound and Animal Models for Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Frontiers | Helping this compound deliver: considerations in the development of this compound-based therapeutics for brain disorders [frontiersin.org]

- 36. Helping this compound deliver: considerations in the development of this compound-based therapeutics for brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

Oxytocin's Foundational Influence on the Neurobiology of Maternal-Infant Bonding

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The formation of a secure bond between a mother and her infant is a fundamental biological process critical for offspring survival, development, and the propagation of species. This guide provides a deep technical exploration of the neuropeptide oxytocin (OT) as the central mediator of this bond. We move beyond a surface-level description to dissect the core molecular mechanisms, neuroanatomical circuits, and dynamic interplay with other neurochemical systems. This document details the profound plasticity of the maternal brain under the influence of this compound, the reciprocal role of this compound in the developing infant brain, and the validated experimental methodologies required to rigorously investigate these pathways. For researchers and drug development professionals, this guide serves as a foundational resource, elucidating the causality behind experimental choices and providing robust protocols to advance our understanding of this essential neurobiological system.

The Maternal this compound System: A Framework of Neurobiological Plasticity

The transition to motherhood is orchestrated by a series of dramatic neurobiological adaptations, with the this compound system at its epicenter. Synthesized primarily within the magnocellular neurons of the hypothalamic paraventricular (PVN) and supraoptic (SON) nuclei, this compound acts as both a hormone released into the periphery from the posterior pituitary and a neuromodulator released within the central nervous system.[1]

During late pregnancy and the postpartum period, the maternal brain undergoes remarkable structural and functional plasticity to prime it for caregiving behaviors.[1][2] This is not a passive process but an active remodeling driven by hormonal shifts:

-

Receptor Upregulation: A pre-parturition drop in progesterone, a potent inhibitor of this compound release, coupled with rising estrogen levels, triggers a significant increase in this compound receptor (OTR) expression in brain regions critical for maternal behavior.[1] This upregulation sensitizes the brain to the effects of the this compound surge that occurs during labor and lactation.

-

Neuronal Restructuring: this compound neurons themselves exhibit plasticity, including changes in the geometry of their dendritic trees, which enhances their excitability and signaling efficiency in preparation for and during the postpartum period.[1]

This reconfigured oxytocinergic network projects to and modulates a specific circuit of brain regions essential for the initiation and maintenance of maternal care.

| Brain Region | Role in Maternal-Infant Bonding | This compound's Influence |

| Medial Preoptic Area (MPOA) | The core integration center for the onset of maternal behavior.[1][3] | High density of OTRs; OT release in the MPOA is critical for initiating pup-directed behaviors and reducing neophobia towards pups.[1][4] |

| Ventral Tegmental Area (VTA) | A key node in the brain's reward circuitry; central to motivational states. | OT projections from the PVN activate VTA dopamine neurons, linking pup cues to a rewarding stimulus.[1][5] |

| Nucleus Accumbens (NAc) | Part of the ventral striatum; integrates motivational and emotional information to drive goal-directed behavior. | Receives dopaminergic input from the VTA and direct OT input from the hypothalamus; co-activation facilitates the reinforcing properties of infant interaction.[5][6][7] |

| Bed Nucleus of the Stria Terminalis (BNST) | Involved in processing anxiety and sustained threat. | OTR activation in the BNST has anxiolytic effects, reducing maternal anxiety and allowing for focused caregiving.[8] |

| Amygdala | Processes salient environmental cues, particularly those related to fear and emotion. | OT modulates amygdala activity, reducing fear responses and enhancing the processing of positive social cues from the infant.[8] |

Core Signaling Cascades and Neurotransmitter Crosstalk

This compound does not act in isolation. Its influence on maternal bonding is realized through its direct signaling pathway and its profound modulation of other critical neurotransmitter systems.

This compound Receptor (OTR) Signaling

The OTR is a G-protein-coupled receptor (GPCR) belonging to the rhodopsin-type family.[9] Its activation initiates a canonical signaling cascade that underlies its cellular effects.

Causality: The binding of OT to its receptor primarily activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately modulates ion channel activity, increases neuronal excitability, and facilitates neurotransmitter release, forming the biochemical basis for this compound's actions.[10]

The this compound-Dopamine Reinforcement Loop

A critical function of this compound is to imbue infant-related cues with rewarding value, transforming maternal duties into a motivated, goal-directed behavior. This is achieved through a powerful interaction with the mesolimbic dopamine (DA) system.[11][12] The interaction between this compound and dopamine is key to many mother-infant bonding behaviors.[5]

-

Mechanism: Oxytocinergic neurons originating in the PVN project directly to the VTA.[5][11] The release of OT in the VTA stimulates DA neurons, which then release DA into the NAc.[1][5] This DA release reinforces the specific behaviors the mother is engaged in at that moment—such as licking, grooming, or nursing—making them feel pleasurable and compelling her to repeat them.[11][12] Reciprocally, DA terminals can activate this compound neurons, creating a self-reinforcing positive feedback loop that is foundational to the bond.[5]

This compound-Serotonin Interactions and HPA Axis Modulation

While the OT-DA pathway drives motivation, interactions with the serotonin (5-HT) system and the hypothalamic-pituitary-adrenal (HPA) axis are crucial for regulating the mother's emotional state.

-

Serotonin: OT-5-HT interactions appear to regulate postpartum anxiety, aggression, and the calm state required for nursing.[11][12] This interplay is less understood than the DA connection but is critical for the full suite of maternal adaptations.

-

HPA Axis: this compound is a potent anxiolytic and acts as a physiological buffer against stress. It directly inhibits the release of corticotropin-releasing hormone (CRH) from the PVN, thereby downregulating the entire HPA axis and blunting the cortisol stress response in both the mother and, via maternal care, the infant.[13][14][15][16] This creates a calm, low-stress environment conducive to bonding.

The Infant's Brain: An Active Participant in the Bonding Dyad

The maternal-infant bond is a reciprocal process. The infant brain is not a passive recipient but is exquisitely tuned to respond to and elicit maternal care, a process in which this compound is also pivotal.

-

Developmental Sensitivity: The developing brain shows a peak in OTR expression during early childhood (around two to three weeks in mice and two to three years in humans), indicating a critical window of sensitivity to this compound's effects.[17][18]

-

Response to Maternal Cues: Tactile stimulation from the mother, such as licking and grooming, is a powerful trigger for this compound release in the infant's brain.[19] This OT release promotes a state of calm, reduces separation-induced distress (as measured by ultrasonic vocalizations in pups), and reinforces the infant's attachment to the mother.[17][19]

-

Long-Term Programming: The quality of early maternal care, and the corresponding activation of the infant's this compound system, has long-lasting effects. It can epigenetically program the development of the brain, influencing stress reactivity, social behavior, and even future parenting styles in adulthood.[6][19]

Methodologies for Interrogating the this compound-Bonding Axis

Investigating this complex system requires a multi-faceted approach using robust, validated methodologies. The choice of technique must be driven by the specific scientific question, from quantifying peptide levels to manipulating neural circuits in vivo.

Animal Models

The selection of an appropriate animal model is paramount. While no model perfectly recapitulates the human experience, several provide powerful, genetically tractable systems for mechanistic investigation.

-

Rats (e.g., Sprague-Dawley, Long-Evans): The classic model for maternal behavior research. They exhibit a rich and easily quantifiable repertoire of caregiving behaviors (pup retrieval, licking/grooming, nursing postures).

-

Mice (e.g., C57BL/6, BALB/c): Offer immense advantages for genetic manipulation (knockout/knock-in models, optogenetics, chemogenetics). Strain differences in anxiety and maternal care can also be exploited.[20]

-

Prairie Voles (Microtus ochrogaster): A monogamous rodent model used to study the neurobiology of social bonding more broadly, including pair bonding and alloparental care, providing comparative insights.[21][22]

Protocol: Quantification of this compound Levels

Measuring endogenous this compound is notoriously challenging due to its short half-life, low concentration, and potential for binding to other proteins.[23] The choice of matrix and assay is critical for generating reliable data.

Trustworthiness Principle: Peripheral (plasma, saliva) this compound levels do not always reliably correlate with central (CSF) levels under baseline conditions.[24][25][26] Therefore, interpreting peripheral measurements as a direct proxy for central activity must be done with extreme caution. CSF sampling, while invasive, provides the most direct readout.

| Method | Matrix | Principle | Advantages | Causality & Key Considerations |

| Radioimmunoassay (RIA) | Plasma, Saliva, CSF, Brain Tissue Homogenate | Competitive binding between labeled and unlabeled OT for a specific antibody. | High sensitivity. | Requires sample extraction to remove interfering proteins. Without extraction, results can be inflated and unreliable.[25] Antibody cross-reactivity must be rigorously validated. |

| Enzyme Immunoassay (EIA) / ELISA | Plasma, Saliva, CSF | Similar to RIA but uses an enzyme-linked antibody for detection. | High-throughput, no radioactive materials. | Extraction is mandatory. Unextracted samples yield values 10-100 times higher and are unrelated to extracted samples.[25] Prone to the same specificity issues as RIA. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Plasma, CSF | Separates peptides by chromatography, then identifies and quantifies them by mass-to-charge ratio. | The "gold standard" for specificity and accuracy. Can distinguish OT from structurally similar peptides. | Lower throughput and requires specialized equipment and expertise. Typically reports lower, more accurate concentrations than immunoassays.[25] |

Step-by-Step Workflow: Sample Collection & Processing for Plasma OT Measurement

-

Preparation: Prepare collection tubes (e.g., EDTA vacutainers) on ice. Add a protease inhibitor cocktail (e.g., aprotinin) to the tube immediately before blood draw to prevent peptide degradation.[25]

-

Collection: Collect whole blood via cardiac puncture (terminal) or tail/saphenous vein (longitudinal). Work quickly and minimize stress to the animal, as stress can alter hormone levels.

-

Centrifugation: Immediately centrifuge the blood at 1,600 x g for 15 minutes at 4°C to separate plasma.

-

Extraction (Self-Validating Step): This step is non-negotiable for immunoassays.

-

Acidify the plasma sample (e.g., with 0.1% trifluoroacetic acid).

-

Apply the sample to a solid-phase extraction column (e.g., C18 Sep-Pak).

-

Wash the column to remove hydrophilic impurities.

-

Elute the this compound using an organic solvent (e.g., 60% acetonitrile).

-

Dry the eluate completely (e.g., using a vacuum concentrator).

-

-

Assay: Reconstitute the dried extract in the specific assay buffer and proceed with the RIA or EIA protocol according to the manufacturer's instructions.

-

Analysis: Quantify against a standard curve. Normalize data to sample volume and protein concentration where appropriate.

Protocol: Pharmacological Manipulation of the this compound System

To establish a causal link between this compound signaling and behavior, it is essential to actively manipulate the system using selective agonists and antagonists.

Step-by-Step Methodology: Intraperitoneal (IP) Administration of an OTR Antagonist

-

Agent Selection: Choose a well-validated, brain-penetrant OTR antagonist. L-368,899 is a commonly used selective antagonist in rodent studies.[27][28][29]

-

Dose & Vehicle Preparation: Dissolve L-368,899 in a sterile vehicle (e.g., saline or a small percentage of DMSO in saline). Prepare doses based on literature and dose-response pilot studies (e.g., 1-10 mg/kg). The vehicle-only solution serves as the critical control.

-

Animal & Baseline: Use a lactating female rat (e.g., postpartum day 5-7). Perform a baseline pup retrieval test: temporarily remove pups from the home cage, then measure the latency for the dam to retrieve all pups back to the nest. This establishes a pre-treatment baseline for each animal.

-

Administration: Administer the prepared antagonist or vehicle solution via intraperitoneal (IP) injection. The IP route is chosen for its systemic effect and relative ease of administration.[30]

-

Timing: Wait for the appropriate time for the drug to reach peak efficacy. For IP L-368,899, this is typically 30-60 minutes post-injection.

-

Behavioral Testing: Repeat the pup retrieval test. The causal hypothesis predicts that dams receiving the OTR antagonist will show a significantly longer retrieval latency compared to vehicle-treated controls, demonstrating that ongoing this compound signaling is necessary for efficient maternal care.

-

Self-Validation: Include control experiments to ensure the observed effects are specific. For example, test the antagonist's effect on general locomotion (e.g., in an open field test) to rule out motor impairment as a confounding factor.

Translational Implications and Future Directions

A thorough understanding of the fundamental neurobiology of this compound in maternal-infant bonding has profound translational relevance. Dysregulation of this system is implicated in human conditions such as postpartum depression, where impaired mother-infant interactions are a key feature.[14][16]

-

Drug Development: The OTR is a viable target for therapeutic intervention. However, challenges remain in developing agonists/antagonists with optimal pharmacokinetic properties and in translating findings from systemic or central administration in animals to less invasive methods (e.g., intranasal sprays) in humans.[31][32][33]

-

Future Research: The field is moving towards a more nuanced, circuit-level understanding. The use of optogenetics and chemogenetics in animal models allows for the precise activation or inhibition of specific oxytocinergic pathways (e.g., the PVN-VTA projection) to dissect their exact contribution to behavior. Combining these techniques with in vivo calcium imaging will provide unprecedented insight into the real-time neural dynamics of the maternal brain during social interaction.

By continuing to employ these rigorous, mechanistically-driven approaches, we can further unravel the complexities of this vital system, paving the way for novel therapeutic strategies to support maternal mental health and foster secure attachment.

References

- Baby Love? this compound-Dopamine Interactions in Mother-Infant Bonding. (n.d.). Oxford Academic.

- Mother–Young Bonding: Neurobiological Aspects and Maternal Biochemical Signaling in Altricial Domesticated Mammals. (2023). PubMed Central.

- This compound interactions with central dopamine and serotonin systems regulate different components of motherhood. (2022). Royal Society Publishing.

- The Neural Basis of Maternal Bonding. (2014). PLOS ONE.

- This compound interactions with central dopamine and serotonin systems regulate different components of motherhood. (2022). PubMed.

- This compound and mutual communication in mother-infant bonding. (2014). Frontiers in Human Neuroscience.

- This compound and Maternal Brain Plasticity. (2016). PubMed Central.

- Maternal Neglect: this compound, Dopamine and the Neurobiology of Attachment. (2013). PubMed Central.

- Interactions of this compound and Dopamine—Effects on Behavior in Health and Disease. (2022). MDPI.

- This compound Found To Shape Early Attachment in Infant Brains. (2025). Technology Networks.

- How Can We Measure Human this compound Levels? (2017). Discover Magazine.

- Challenges for Measuring this compound: The Blind Men and the Elephant? (2019). PubMed Central.

- What is neuroscience teaching us about the mother and infant bond? (n.d.). Dr Hester Bancroft.

- The Role of this compound in formation of Infant-mother Attachment: a systematic review. (2017). International Journal of Pediatrics.

- A comparative study of methods of this compound administration for induction of labour. (1985). PubMed.

- How this compound Makes a Mom: Hormone Teaches Maternal Brain to Respond to Offspring's Needs. (2015). NYU Langone News.

- Maternal brain in the process of maternal-infant bonding: Review of the literature. (2020). ResearchGate.

- This compound. (n.d.). Wikipedia.

- This compound and early parent-infant interactions: A systematic review. (2019). PubMed Central.

- The Role of this compound in Mother-Infant Relations: A Systematic Review of Human Studies. (2020). Harvard Review of Psychiatry.

- Commentary: this compound Enables Maternal Behavior by Balancing Cortical Inhibition. (2015). PubMed Central.

- This compound Signaling Pathway. (n.d.). Creative Diagnostics.

- This compound and Attachment Development. (2022). BYU ScholarsArchive.

- This compound levels in blood, cerebrospinal fluid are linked, study finds. (2014). Stanford Medicine.

- This compound and Estrogen Receptor β in the Brain: An Overview. (2017). PubMed Central.

- Using Animal Models to Disentangle the Role of Genetic, Epigenetic, and Environmental Influences on Behavioral Outcomes Associated with Maternal Anxiety and Depression. (2011). PubMed Central.

- This compound. (2024). StatPearls - NCBI Bookshelf.

- Effects of systemic this compound receptor activation and blockade on risky decision making in female and male rats. (2022). ResearchGate.

- Effects of this compound receptor antagonism on social function and corticosterone release after adolescent social instability in male rats. (2019). PubMed.

- Advances in human this compound measurement: challenges and proposed solutions. (2022). PubMed Central.

- The Role of this compound in Relation to the HPA axis and Differential Receptor Methylation Patterns in the Prognosis and Prevention of Postpartum Depression. (2018). Proceedings of the Texas A&M Medical Student Grand Rounds.

- Introduction - WHO recommendation on routes of this compound administration for the prevention of postpartum haemorrhage after vaginal birth. (2020). NCBI Bookshelf.

- Neural mechanisms of mother-infant bonding and pair bonding: Similarities, differences, and broader implications. (2014). PubMed Central.

- Are single peripheral measurements of baseline this compound in saliva and plasma reliable biomarkers of the physiology of the central this compound system in humans? (2020). bioRxiv.

- Impact of Diversified High-Quality Nursing on Postpartum Maternal-Infant Attachment and Neuroendocrine Regulation in Gestational Diabetes Mellitus. (2024). Journal of Multidisciplinary Healthcare.

- This compound receptor antagonist reverses the blunting effect of pair bonding on fear learning in monogamous prairie voles. (2020). PubMed.

- Effects of this compound receptor antagonism on social function and corticosterone release after adolescent social instability in male rats. (2019). ResearchGate.

- Mother-infant bonding and the evolution of mammalian social relationships. (2004). ResearchGate.

- Chronic this compound administration as a tool for investigation and treatment: A cross-disciplinary systematic review. (2021). ResearchGate.

- This compound Receptor-Expressing Neurons in the Medial Preoptic Area Are Essential for Lactation, whereas Those in the Lateral Septum Are Not Critical for Maternal Behavior. (2020). PubMed Central.

- Mother–Young Bonding: Neurobiological Aspects and Maternal Biochemical Signaling in Altricial Domesticated Mammals. (2023). MDPI.

- This compound and HPA stress axis reactivity in postpartum women. (2015). PubMed Central.

- Survey on the use of this compound for cesarean section. (2011). ResearchGate.

- This compound receptor expression patterns in the human brain across development. (2022). Nature Communications.

Sources

- 1. This compound and Maternal Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mother–Young Bonding: Neurobiological Aspects and Maternal Biochemical Signaling in Altricial Domesticated Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Receptor-Expressing Neurons in the Medial Preoptic Area Are Essential for Lactation, whereas Those in the Lateral Septum Are Not Critical for Maternal Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Maternal Neglect: this compound, Dopamine and the Neurobiology of Attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound and Estrogen Receptor β in the Brain: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. This compound interactions with central dopamine and serotonin systems regulate different components of motherhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and early parent-infant interactions: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of this compound in Relation to the HPA axis and Differential Receptor Methylation Patterns in the Prognosis and Prevention of Postpartum Depression – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 15. dovepress.com [dovepress.com]

- 16. This compound and HPA stress axis reactivity in postpartum women - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Shapes Early Attachment in Infant Brains | Technology Networks [technologynetworks.com]

- 18. This compound receptor expression patterns in the human brain across development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | this compound and mutual communication in mother-infant bonding [frontiersin.org]

- 20. Using Animal Models to Disentangle the Role of Genetic, Epigenetic, and Environmental Influences on Behavioral Outcomes Associated with Maternal Anxiety and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound receptor antagonist reverses the blunting effect of pair bonding on fear learning in monogamous prairie voles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Challenges for Measuring this compound: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How Can We Measure Human this compound Levels? | Discover Magazine [discovermagazine.com]

- 25. Advances in human this compound measurement: challenges and proposed solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. Effects of this compound receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. A comparative study of methods of this compound administration for induction of labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

The Genetic Underpinnings of Oxytocin Receptor Expression: A Multi-Layered Regulatory Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The oxytocin receptor (OXTR) is a critical mediator of the diverse physiological and behavioral effects of this compound, ranging from uterine contractions and lactation to complex social cognition and emotional regulation.[1][2] The expression of this single receptor is exquisitely controlled through a complex interplay of genetic, epigenetic, and transcriptional mechanisms, resulting in tissue-specific and dynamically regulated receptor availability. Understanding these regulatory underpinnings is paramount for developing targeted therapeutics for a host of conditions, including social-affective disorders, preterm labor, and cardiovascular disease. This guide provides a detailed exploration of the OXTR gene architecture, the multifaceted layers of its expression regulation, and the state-of-the-art methodologies employed to investigate these processes.

The OXTR Gene: Architectural Blueprint

The human this compound receptor gene (OXTR) serves as the foundational blueprint for the OXTR protein. Its structure and genomic context are the first layer of regulation.

-

Genomic Location: The OXTR gene is located on the short arm of human chromosome 3, specifically at position 3p25.[3][4]

-

Gene Structure: It is a relatively compact gene, spanning approximately 17-19 kilobases (kb).[4][5][6] The gene consists of four exons and three introns, with the protein-coding sequences primarily residing in exons 3 and 4.[4][7][8] This fundamental structure dictates the primary mRNA transcript that is subject to further regulation.

Visualizing the OXTR Gene and Its Regulatory Inputs